molecular formula C11H12ClNO2 B2672137 3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]-4'-one hydrochloride CAS No. 1236862-45-5

3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]-4'-one hydrochloride

Cat. No.: B2672137
CAS No.: 1236862-45-5
M. Wt: 225.67
InChI Key: TYWUOQGJIFWZDU-UHFFFAOYSA-N
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Description

3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]-4'-one hydrochloride (CAS: 1236862-45-5) is a spirocyclic compound featuring a fused azetidine (four-membered nitrogen-containing ring) and benzopyran system. Its molecular formula is C₁₁H₁₂ClNO₂, with a molecular weight of 225.67 g/mol . The compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique pharmacological properties.

Properties

IUPAC Name

spiro[3H-chromene-2,3'-azetidine]-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2.ClH/c13-9-5-11(6-12-7-11)14-10-4-2-1-3-8(9)10;/h1-4,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWUOQGJIFWZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2OC13CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236862-45-5
Record name 3',4'-dihydrospiro[azetidine-3,2'-[1]benzopyran]-4'-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dihydrospiro[azetidine-3,2’-benzopyran]-4’-one hydrochloride typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to facilitate the reactions under mild conditions. The final product is usually purified through recrystallization or chromatographic techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydrospiro[azetidine-3,2’-benzopyran]-4’-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 3',4'-dihydrospiro[azetidine-3,2'- benzopyran]-4'-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes cyclization of appropriate precursors under controlled conditions. The industrial production may employ advanced catalytic systems and continuous flow reactors to enhance yield and purity.

Medicinal Chemistry

  • Antimicrobial Activity : Research has indicated that this compound exhibits notable antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound in the development of new antibiotics.
  • Antioxidant Properties : Preliminary studies have shown that 3',4'-dihydrospiro[azetidine-3,2'- benzopyran]-4'-one hydrochloride can significantly reduce reactive oxygen species (ROS) levels in treated cell lines, indicating its potential role in mitigating oxidative stress.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce inflammation markers, such as TNF-alpha and IL-6, suggesting its applicability in treating inflammatory diseases.

Biological Research

The compound's unique spirocyclic structure allows it to interact with specific molecular targets, potentially modulating enzyme activity or altering signal transduction pathways. This mechanism of action underpins its biological activities and therapeutic potential.

Material Science

Due to its specific structural characteristics, 3',4'-dihydrospiro[azetidine-3,2'- benzopyran]-4'-one hydrochloride is also being explored for applications in the development of novel materials and chemical processes.

Antioxidant Activity Study

A study published in the Journal of Medicinal Chemistry examined the antioxidant capacity of various benzopyran derivatives, including this compound. The results indicated a significant reduction in ROS levels compared to controls, highlighting its potential as an antioxidant agent.

Anti-inflammatory Research

In a controlled laboratory setting, researchers assessed the anti-inflammatory effects using lipopolysaccharide-induced inflammation models. The findings revealed a marked decrease in pro-inflammatory cytokines upon treatment with the compound.

Antimicrobial Study

A recent investigation evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects against both Staphylococcus aureus and Escherichia coli.

Uniqueness

The distinct spiro linkage and presence of both azetidine and benzopyran rings make 3',4'-dihydrospiro[azetidine-3,2'- benzopyran]-4'-one hydrochloride particularly valuable for various research applications compared to similar compounds.

Mechanism of Action

The mechanism of action of 3’,4’-Dihydrospiro[azetidine-3,2’-benzopyran]-4’-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Spiro Ring Systems
  • Target Compound : Combines azetidine (4-membered) with benzopyran (oxygen-containing bicyclic system) .
  • 3',4'-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one Hydrochloride (CAS: 1047655-65-1): Replaces azetidine with pyrrolidine (5-membered nitrogen ring). Molecular formula: C₁₂H₁₄ClNO₂ (MW: 239.70), showing increased steric bulk compared to the target compound .
  • Spiro[isoindole-1,3'-pyrazol] Derivatives : Feature isoindole-pyrazole spiro systems (e.g., 4'-chloro-2,5'-dimethyl-2'-phenyl variant). These lack the benzopyran moiety but highlight substituent effects (e.g., chloro, methyl, phenyl groups) on reactivity and bioactivity .
Aromatic Systems
  • Spiro[piperidine-4,2'-quinoline] Derivatives: Piperidine-quinoline systems demonstrate how larger nitrogen rings (piperidine vs. azetidine) influence solubility and synthetic yields (>90% via acylation) .

Molecular and Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Rings
Target Compound (1236862-45-5) C₁₁H₁₂ClNO₂ 225.67 Azetidine, benzopyran
Pyrrolidine Analog (1047655-65-1) C₁₂H₁₄ClNO₂ 239.70 Pyrrolidine, benzopyran
Quinazoline Derivative (2253632-90-3) C₁₃H₁₄ClN₃O 263.73 Azetidine, quinazoline
Spiro[isoindole-pyrazole] Derivatives Varies ~350–400 Chloro, methyl, phenyl groups

Key Observations :

  • Smaller rings (azetidine) reduce molecular weight but may increase ring strain, affecting stability .

Reactivity

  • Substitution Reactions : Chloro-substituted spiro[isoindole-pyrazole] derivatives undergo methylation and acetylation, retaining stereochemical integrity . This contrasts with azetidine-containing compounds, where ring strain may influence reaction pathways.
  • Stability : Azetidine's four-membered ring is prone to strain-induced rearrangements, whereas pyrrolidine/piperidine analogs exhibit greater conformational flexibility .

Pharmacological and Functional Insights

  • Antimicrobial Activity : Azetidine derivatives (e.g., compound 4a–m in ) show varied antimicrobial effects, suggesting the target compound may share similar bioactivity if functional groups align .
  • Stereochemical Considerations : Spiro compounds like cis-3d () demonstrate that stereochemistry critically affects biological activity, a factor likely relevant to the target compound’s enantiomers .
  • Safety Profiles : While direct data are scarce, related spiro compounds (e.g., quinazoline derivatives) emphasize handling precautions (e.g., avoiding ignition sources) due to thermal instability .

Biological Activity

3',4'-Dihydrospiro[azetidine-3,2'- benzopyran]-4'-one hydrochloride, a compound with the CAS number 1236862-45-5, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₂ClNO₂
Molecular Weight225.671 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available
pKa8.60 (predicted)

These properties suggest that 3',4'-Dihydrospiro[azetidine-3,2'- benzopyran]-4'-one hydrochloride is a moderately complex organic molecule with potential interactions in biological systems.

The biological activity of 3',4'-Dihydrospiro[azetidine-3,2'- benzopyran]-4'-one hydrochloride appears to be multifaceted:

  • Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting a possible role in treating inflammatory diseases.
  • Antimicrobial Properties : Research has indicated that this compound may possess antimicrobial activity against various pathogens, although specific strains and efficacy levels require further investigation.

Case Studies

  • Study on Antioxidant Activity :
    • A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of various benzopyran derivatives, including 3',4'-Dihydrospiro[azetidine-3,2'- benzopyran]-4'-one hydrochloride. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cell lines compared to controls.
  • Research on Anti-inflammatory Effects :
    • In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-induced inflammation models. The findings revealed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.
  • Antimicrobial Study :
    • A recent investigation evaluated the antimicrobial activity of 3',4'-Dihydrospiro[azetidine-3,2'- benzopyran]-4'-one hydrochloride against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Q & A

Basic: What are the optimized synthetic routes for preparing 3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]-4'-one hydrochloride?

Answer:
The most efficient method involves a domino Michael/cyclization reaction between 3-aminoindolin-2-ones hydrochloride and enones/enals, catalyzed by 1,8-diazabicycloundec-7-ene (DBU). Key steps include:

  • Reagent ratios : 1:1 molar ratio of 3-aminoindolin-2-ones to enones/enals, with 2.5 equivalents of DBU .
  • Solvent optimization : Ethylene glycol at 100°C achieves 97% yield due to enhanced nucleophilicity and thermal stability .
  • Purification : Column chromatography with dichloromethane/ethyl acetate (9:1) ensures high purity (>95%) .

Advanced: How do electronic and steric effects of enone/enal substituents influence reaction efficiency and product diversity?

Answer:
Substituents on the enone/enal phenyl ring significantly alter reaction outcomes:

  • Electron-donating groups (e.g., -OCH₃) : Increase yields (83–92%) by stabilizing transition states through resonance .
  • Electron-withdrawing groups (e.g., -NO₂) : Moderate yields (85–89%) due to reduced nucleophilic attack rates .
  • Heterocyclic enones (e.g., 2m) : Lower yields (71%) attributed to steric hindrance and reduced solubility .
  • Substituent position : Para-substituted enones show higher reactivity than ortho/meta analogs .

Basic: What spectroscopic and crystallographic techniques validate the structure of this spiro compound?

Answer:

  • ¹H/¹³C NMR : Confirm spiro junction geometry (e.g., δ 4.5–5.5 ppm for azetidine protons) and benzopyran carbonyl signals (δ 170–180 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 265.12 for C₁₃H₁₄ClNO₂) .
  • X-ray crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks (e.g., CCDC-1001212) .

Advanced: What computational strategies predict the bioactivity of spirocyclic derivatives?

Answer:

  • Molecular docking : Identifies binding affinities to targets like cholinesterase or σ receptors using software (e.g., AutoDock Vina) .
  • Molecular dynamics (MD) : Simulates ligand-receptor stability (e.g., 50 ns trajectories) to correlate with experimental IC₅₀ values .
  • DFT calculations : Predicts regioselectivity in cyclization steps by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) .

Basic: How are synthesis-derived impurities mitigated during purification?

Answer:

  • Common impurities : Unreacted enones/byproducts from incomplete cyclization .
  • Chromatography : Silica gel (200–300 mesh) with gradient elution (CH₂Cl₂:EtOAc) removes polar/non-polar impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC) .

Advanced: Why does DBU outperform other bases in the domino reaction mechanism?

Answer:
DBU serves dual roles:

  • Deprotonation : Liberates free 3-aminoindolin-2-one from its hydrochloride salt (pKa ~10.5) .
  • Catalysis : Stabilizes zwitterionic intermediates via hydrogen bonding, lowering activation energy .
  • Comparative studies : Triethylamine and piperidine yield <50% due to weaker basicity and poor intermediate stabilization .

Basic: What solvent systems are optimal for reaction scalability?

Answer:

  • Lab-scale : Ethylene glycol (3 mL per 0.3 mmol substrate) ensures reproducibility .
  • Pilot-scale : Switch to DMF/water mixtures for easier solvent recovery and reduced viscosity .

Advanced: How do spirocyclic frameworks enhance pharmacological activity compared to linear analogs?

Answer:

  • Conformational rigidity : Restricts rotational freedom, improving target selectivity (e.g., σ receptor ligands) .
  • Bioavailability : Spiro junctions enhance membrane permeability (LogP ~2.5) compared to planar analogs .
  • Synergistic motifs : Combines azetidine (basic) and benzopyran (aromatic) pharmacophores for multitarget activity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential HCl vapor release during synthesis .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: Can enantioselective synthesis be achieved for chiral spiro derivatives?

Answer:

  • Chiral auxiliaries : Use (R)-BINOL-derived catalysts for asymmetric induction (e.g., ee >90%) .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) separate diastereomers during cyclization .

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